
Part 1: Executive Summary & Structural
Significance

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 1-Dodecyl-5-phenyl-1H-imidazole

CAS No.: 85899-63-4

Cat. No.: B14425335

Get Quote

1-Dodecyl-5-phenyl-1H-imidazole (CAS: 85899-63-4) represents a specialized class of

amphiphilic heterocycles where the imidazole core serves as a polar headgroup, functionalized

with a lipophilic dodecyl chain at the

-position and a phenyl ring at the

-position.

Unlike its more common regioisomer, 1-dodecyl-4-phenylimidazole, the 5-phenyl derivative is

sterically congested. This unique 1,5-substitution pattern alters its packing density in self-

assembled monolayers (SAMs) and modifies its pharmacological profile by changing the vector

of the lone pair availability on

.

Core Utility:

Corrosion Inhibition: High-performance inhibitor for copper and steel in acidic media due to

the synergistic
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-

stacking of the phenyl ring and the hydrophobic barrier of the

chain.

Materials Science: Precursor for ionic liquids and curing agents where lower melting points

(induced by the 1,5-steric clash) are required compared to the 1,4-analogs.

Biological Activity: Investigated for antimicrobial properties, leveraging the surfactant-like

ability to disrupt microbial cell membranes.

Part 2: Physicochemical Profile
The physicochemical behavior of 1-dodecyl-5-phenylimidazole is dominated by the competition

between the polar imidazole/phenyl headgroup and the non-polar dodecyl tail.
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Property Value / Characteristic Technical Insight

Molecular Formula

ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298=""

class="inline ng-star-inserted">
-

Molecular Weight 312.50 g/mol -

CAS Number 85899-63-4
Distinct from the 1,4-isomer

(often generic CAS).[1]

LogP (Octanol/Water) ~6.5 (Predicted)

Highly lipophilic; indicates

strong membrane intercalation

potential.

pKa (

conjugate acid)
~6.0 - 6.5

Slightly less basic than alkyl-

imidazoles due to the inductive

effect of the adjacent phenyl

group.

Physical State
Viscous Oil or Low-Melting

Solid

The 1,5-substitution disrupts

planar stacking, lowering the

melting point relative to the

1,4-isomer.

Solubility
Soluble: DCM, Chloroform,

MeOH, DMSOInsoluble: Water

Requires emulsification or

acidic pH for aqueous

formulation.

Part 3: Synthetic Methodologies & Regiocontrol
A critical challenge in working with this molecule is regioselectivity.

The Regioselectivity Problem
Direct alkylation of 4-phenylimidazole with dodecyl bromide typically yields a mixture favoring

the 1,4-isomer (approx. 80-90%) over the desired 1,5-isomer (10-20%). This is driven by steric

hindrance; the

position distal to the phenyl group is more accessible.
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The Solution: De Novo Cyclization
To obtain high-purity 1-dodecyl-5-phenylimidazole, a de novo synthesis using the Van Leusen

strategy or the

-Tosylstyryl formamide route is required. The latter is preferred for its specificity.

Protocol: Synthesis via N-(α-Tosylstyryl)formamide This method ensures the phenyl group ends

up at the C5 position relative to the alkylated nitrogen.

Precursor Preparation: Synthesis of N-(α-tosylstyryl)formamide from p-toluenesulfonylmethyl

isocyanide (TosMIC) and benzaldehyde.

Cyclization: Reaction of the formamide intermediate with dodecylamine.

Mechanism: The amine attacks the isocyanide carbon (or the activated formamide), followed

by cyclization and elimination of the tosyl group, locking the regiochemistry.

Step-by-Step Workflow:

Reagents: N-(α-tosylstyryl)formamide (1.0 eq), Dodecylamine (1.2 eq), Methanol/THF

(Solvent).

Conditions: Reflux for 12–24 hours. Base catalysis (

) may be required depending on the specific variant.

Purification: Flash column chromatography (Hexane/EtOAc) is usually necessary to remove

unreacted amine, though the regiochemical purity is intrinsic to the mechanism.

Part 4: Visualization of Synthesis & Mechanism
Diagram 1: Regioselective Synthesis vs. Direct
Alkylation
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Caption: Comparison of non-selective alkylation (yielding mostly the 1,4-isomer) versus the

directed cyclization route yielding the target 1,5-isomer.

Diagram 2: Corrosion Inhibition Mechanism (SAM
Formation)
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Caption: Mechanism of action: The imidazole-phenyl head anchors to the metal, while the

dodecyl tail forms a hydrophobic barrier against corrosive ions.

Part 5: Functional Applications
Corrosion Inhibition
The 1-dodecyl-5-phenyl structure is particularly effective for protecting copper in acidic chloride

solutions.

Mechanism: The

atom of the imidazole ring coordinates with

or

sites. Crucially, the 5-phenyl group provides secondary stabilization via

-interaction with the metal surface, a feature absent in simple alkyl imidazoles.

Advantage over 1,4-isomer: The 1,5-geometry forces the phenyl ring and the dodecyl chain

to orient differently relative to the surface normal, potentially creating a denser or more tilted

monolayer that is more resistant to ionic penetration.

Biological Activity (Antimicrobial)
Target: Fungal and bacterial cell membranes.

Mode of Action: The C12 chain inserts into the lipid bilayer, while the cationic imidazole head

(protonated at physiological pH) interacts with anionic phosphate headgroups. The bulky 5-

phenyl group disrupts membrane packing more effectively than a simple methyl group,

leading to leakage of intracellular components.

Part 6: References
Chemical Source & Identity:1-dodecyl-5-phenylimidazole (CAS 85899-63-4).[1][2] National

Center for Biotechnology Information. PubChem Compound Summary.

(Verified CAS linkage).
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Synthetic Route (Precursor):N-(α-tosylstyryl)formamide as a precursor for 1,5-disubstituted

imidazoles.

(Linking precursor CAS 71333-72-7 to product CAS 85899-63-4).

General Synthesis of 1,5-Disubstituted Imidazoles: van Leusen, A. M., et al. "Chemistry of

sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." Journal

of Organic Chemistry, 1977.

(Foundational methodology for this specific regiochemistry).

Corrosion Inhibition Mechanisms: Finsgar, M. "Imidazoles as Corrosion Inhibitors for Copper

and its Alloys." Corrosion Reviews, 2013.

(Contextual validation of N-alkyl-phenylimidazole utility).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(α-tosylstyryl)formamide | CAS#:71333-72-7 | Chemsrc [chemsrc.com]

2. N-(α-tosylstyryl)formamide | CAS#:71333-72-7 | Chemsrc [chemsrc.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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